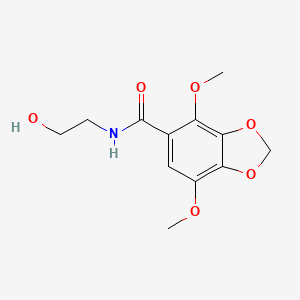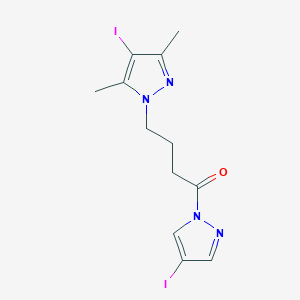![molecular formula C13H13ClN2O4 B11484179 1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11484179.png)
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, a hydroxyl group, and an imidazole ring
Méthodes De Préparation
The synthesis of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves several steps, including the formation of the imidazole ring and the introduction of the chlorinated phenyl group. The synthetic route typically starts with the preparation of the imidazole ring through a cyclization reaction involving appropriate precursors. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the addition of the hydroxyl and methoxy groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The imidazole ring can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, by binding to the active site and preventing substrate access. This inhibition reduces the production of reactive oxygen species, which can have therapeutic effects in conditions like inflammation and oxidative stress. The compound may also modulate receptor activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE can be compared with similar compounds, such as:
Acetovanillone: Known for its antioxidant properties and use as a precursor in organic synthesis.
4-Hydroxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and as an inhibitor of NADPH oxidase.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Studied for its potential biological activities and use in organic synthesis.
Propriétés
Formule moléculaire |
C13H13ClN2O4 |
|---|---|
Poids moléculaire |
296.70 g/mol |
Nom IUPAC |
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O4/c1-6-11(7(2)17)16(19)13(15-6)8-4-9(14)12(18)10(5-8)20-3/h4-5,18-19H,1-3H3 |
Clé InChI |
MUILTKWFKVPSIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C2=CC(=C(C(=C2)Cl)O)OC)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484133.png)

![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11484139.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11484146.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}pentanamide](/img/structure/B11484150.png)
![3-(2-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484156.png)
![N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11484160.png)
![Diethyl (1,1,1,3,3,3-hexafluoro-2-{[(5-fluoro-2-methylphenyl)carbamoyl]amino}propan-2-yl)propanedioate](/img/structure/B11484161.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexanecarboxamide](/img/structure/B11484169.png)
![4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11484177.png)
